molecular formula C11H14O2S B2932602 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 1343425-36-4

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2932602
CAS No.: 1343425-36-4
M. Wt: 210.29
InChI Key: CRZFQBIPIXTJQU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid ( 1343425-36-4) is a high-value heterocyclic building block supplied as a mixture of diastereomers with a typical purity of 98% . This compound, with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol, is part of the heterocyclic building blocks class of research chemicals, which are fundamental in constructing more complex molecular architectures . Compounds within the tetrahydro-benzo[b]thiophene carboxylic acid family have been identified in patent literature as having significant research value, particularly as core structures in the investigation of novel therapeutic targets for the treatment of mycobacterial infections such as tuberculosis . Researchers utilize this scaffold in medicinal chemistry and drug discovery programs due to its versatility for further functionalization. The carboxylic acid moiety allows for amide bond formation or esterification, while the saturated ring system can be further modified, enabling the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes only and is not intended for human or veterinary use . Comprehensive analytical data, including NMR, HPLC, and LC-MS, are available to support research applications .

Properties

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZFQBIPIXTJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)SC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343425-36-4
Record name 4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes or benzothiophenes under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using chemical reductants like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under suitable reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 4-CH$3$, 6-CH$3$ C${11}$H${14}$O$_2$S 210.29 Enhanced lipophilicity; strong H-bonding via -COOH
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 3-CH$_3$ C${10}$H${12}$O$_2$S 196.27 Reduced steric hindrance; chemoselective synthesis via Et$3$SiH/I$2$ reduction
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 5-CH$_3$ C${10}$H${12}$O$_2$S 196.27 Intermediate polarity; potential for regioselective reactions
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (Parent) None C$9$H${10}$O$_2$S 182.24 Higher solubility; baseline for derivatization

Key Observations:

Crystallographic and Analytical Insights

  • Structural Confirmation : Tools like SHELX and ORTEP are critical for resolving substituent positions and conformations. For example, the 3-methyl analog’s structure was confirmed via $^1$H NMR (loss of aldehyde proton at 2.41 ppm) .
  • Hydrogen Bonding Networks : The target compound’s -COOH group likely forms dimeric hydrogen bonds in the solid state, as observed in similar carboxylic acid derivatives .

Biological Activity

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (DBTCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBTCA based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14O2S
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1339071-24-7

Antioxidant Properties

Research indicates that compounds similar to DBTCA exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that benzothiophene derivatives can scavenge free radicals effectively, leading to reduced oxidative stress in cellular models .

Antimicrobial Activity

DBTCA has also demonstrated antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. A comparative study highlighted that DBTCA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, DBTCA has been investigated for its anti-inflammatory properties. In animal models of inflammation, DBTCA administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that DBTCA may modulate inflammatory responses through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Neuroprotective Effects

Preliminary studies suggest that DBTCA might possess neuroprotective effects. In models of neurodegeneration, it has been observed to enhance neuronal survival and reduce apoptosis. The proposed mechanism involves the modulation of neurotransmitter levels and the protection of neurons from oxidative damage .

Study 1: Antioxidant Activity Assessment

A study conducted on various benzothiophene derivatives, including DBTCA, evaluated their antioxidant capabilities using DPPH and ABTS radical scavenging assays. The results indicated that DBTCA had a scavenging effect comparable to standard antioxidants like ascorbic acid, with an IC50 value of 25 µg/mL .

Study 2: Antimicrobial Efficacy

In a laboratory setting, DBTCA was tested against multiple strains of bacteria and fungi. The results demonstrated that it exhibited broad-spectrum antimicrobial activity. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains of E. coli and MRSA .

Study 3: Neuroprotective Mechanism Exploration

A recent investigation into the neuroprotective mechanisms of DBTCA involved administering the compound to mice subjected to induced oxidative stress. Behavioral assessments alongside biochemical analyses revealed that DBTCA significantly improved cognitive functions and reduced markers of oxidative stress in brain tissues .

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